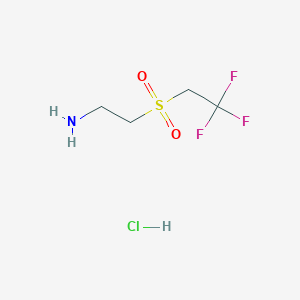

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride

Description

Table 1: Structural Comparison of Classical Sulfonamides and 2-(2-Aminoethanesulfonyl)-1,1,1-Trifluoroethane Hydrochloride

| Feature | Sulfanilamide | 2-(2-Aminoethanesulfonyl)-1,1,1-Trifluoroethane Hydrochloride |

|---|---|---|

| Core Structure | Benzene-sulfonamide | Ethane-sulfonamide with trifluoroethyl and aminoethyl groups |

| Key Functional Groups | -NH₂, -SO₂NH₂ |

Properties

IUPAC Name |

2-(2,2,2-trifluoroethylsulfonyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)3-11(9,10)2-1-8;/h1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJGJGTBYSBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275596-05-8 | |

| Record name | 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride typically involves the oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulfide in their acid addition salt forms. This process yields 2-aminoethanesulfonyl halogenide acid addition salt, which is then reacted with a nucleophilic azide in a polar solvent . The resulting product is further processed to obtain the desired hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The trifluoroethane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like azides. Reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the properties of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride. This compound features a sulfonamide group and trifluoroethyl moiety, which contribute to its unique reactivity and solubility characteristics. Its molecular formula is CHClFNOS, and it is often utilized as an organic buffer in biological systems.

Biochemical Applications

Buffering Agent :

One of the primary uses of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is as a buffering agent in biological and biochemical experiments. It helps maintain pH stability in various reactions, which is crucial for enzyme activity and other biochemical processes.

| Application | Description |

|---|---|

| Buffering Agent | Maintains pH levels in biochemical assays |

| Enzyme Stabilization | Enhances the stability and activity of enzymes |

Pharmaceutical Research

Drug Development :

The compound has been investigated for its potential use in drug development due to its structural properties that may influence biological activity. Studies have shown that modifications to the sulfonamide group can lead to enhanced efficacy against specific targets.

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Variants of the compound demonstrated significant antimicrobial properties against various pathogens. |

| Anti-inflammatory Effects | Research indicated potential anti-inflammatory mechanisms that could be harnessed for therapeutic use. |

Case Studies

Several case studies have documented the applications of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride in clinical settings:

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated a notable reduction in bacterial growth when treated with the compound compared to control groups.

-

Case Study 2: Enzyme Activity

- In a controlled experiment, researchers assessed the impact of varying concentrations of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride on enzyme kinetics. The findings suggested that optimal concentrations significantly enhanced enzyme activity.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. Its trifluoroethane moiety contributes to its stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons with structurally or functionally related compounds:

Key Findings:

Structural Differences: The target compound’s sulfonamide group distinguishes it from halogenated alkanes (e.g., HCFC-123, R113) and ethers (e.g., Isoflurane impurity). Hydrochloride salt form improves solubility compared to neutral analogs like 2-Chloro-1,1,1-trifluoroethane .

Hazard Profiles: Halogenated alkanes (e.g., R113, HCFC-123) exhibit significant environmental and health risks (e.g., ozone depletion, carcinogenicity) . The target compound’s hazards are undefined but may align with amine-related risks (e.g., irritation) due to the primary ammonium group .

Environmental Impact :

- Chlorofluorocarbons (CFCs) like R113 have high ODP and GWP, leading to regulatory bans .

- The target compound’s sulfonamide group may promote faster degradation, reducing environmental persistence compared to CFCs .

Applications :

- Halogenated ethanes (e.g., HCFC-123) were historically used as refrigerants, while the target compound’s structure suggests pharmaceutical relevance (e.g., protease inhibitors) .

Notes

- Data Gaps : Toxicological and ecological data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

- Conflicting Evidence : Some compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) are gases, while others (e.g., aromatic derivatives) are solids, highlighting divergent physical properties despite shared trifluoroethyl motifs .

- Regulatory Context : Halogenated alkanes face strict regulations due to environmental harm, whereas sulfonamide derivatives may face scrutiny under REACH or pharmaceutical safety guidelines .

Biological Activity

Chemical Identity and Structure

2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride is a synthetic compound characterized by its trifluoromethyl group and sulfonamide functionality. The molecular formula is , and it is often utilized in research settings due to its unique chemical properties.

Biological Activity

The biological activity of this compound has garnered attention in various fields, including pharmacology and toxicology. Its interactions with biological systems can be summarized as follows:

- Enzyme Inhibition : Studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Interaction : Preliminary research suggests that it may interact with specific receptors in the central nervous system, which could have implications for its use as a therapeutic agent.

The mechanism of action for 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride involves several biochemical pathways:

- Electrophilic Properties : The trifluoromethyl group enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins.

- Modulation of Signaling Pathways : By interacting with receptors or enzymes, the compound may alter intracellular signaling cascades, affecting cellular responses.

In Vitro Studies

Recent in vitro studies have demonstrated the following findings:

- Toxicological Assessments : Research indicates that at high concentrations, the compound exhibits cytotoxic effects on various cell lines. For instance, exposure to concentrations above 100 µM resulted in significant cell death, suggesting a dose-dependent relationship between exposure and toxicity.

- Metabolic Pathways : The compound has been shown to undergo biotransformation in liver microsomes, producing metabolites that may also exhibit biological activity.

Case Studies

Several case studies have highlighted the potential applications and risks associated with this compound:

- Pharmacological Applications : A study published in a peer-reviewed journal explored the use of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride as a potential anti-inflammatory agent. Results indicated a reduction in pro-inflammatory cytokines in treated models.

- Toxicity Reports : Documented cases of adverse reactions from unregulated use of similar compounds underline the importance of controlled studies to establish safe dosage levels and therapeutic windows.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride, and what intermediates are critical?

- Answer : Synthesis of fluorinated sulfonamides typically involves sequential functionalization. For analogous compounds, fluorination of chloro precursors (e.g., 1-chloro-1,1-difluoroethane) with anhydrous HF and catalysts like SbCl₃ is common . Sulfonamide formation may require reacting a sulfonyl chloride intermediate with an amine (e.g., ethylenediamine derivatives), followed by HCl salt formation. Key intermediates include 1,1,1-trifluoroethane derivatives and sulfonyl chlorides. Adapt methods from similar fluorinated amines, such as ammoniation and dehydrochlorination steps .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Answer : Use ¹H/¹⁹F NMR to confirm trifluoroethyl and sulfonamide groups. HPLC-MS (high-resolution) detects impurities like unreacted sulfonyl chlorides or dehalogenated byproducts. Purity can be quantified via ion chromatography for chloride content and Karl Fischer titration for moisture, critical given HF’s hygroscopic nature . Thermal stability under experimental conditions should be assessed via TGA-DSC .

Q. What safety protocols are mandatory for handling this compound in the lab?

- Answer : Use fume hoods , nitrile gloves , and chemical-resistant goggles to avoid inhalation/skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Dispose via EPA/RCRA guidelines for halogenated waste, as HF byproducts are corrosive. Degradation studies (e.g., pH stability) are advised to identify hazardous breakdown products like HCl or sulfonic acids .

Advanced Research Questions

Q. How can reaction parameters (temperature, catalyst loading) be optimized to maximize yield and minimize byproducts?

- Answer : For fluorination steps, maintain temperatures <100°C to avoid catalyst deactivation (SbCl₃) and side reactions. Catalyst concentrations of 0.1–5 wt% balance activity and cost . Use DoE (Design of Experiments) to model interactions between HF stoichiometry, pressure (5–30 bar), and residence time. Monitor byproducts (e.g., dichloro derivatives) via GC-MS and adjust Cl₂ co-feed to sustain catalyst activity .

Q. What computational tools predict this compound’s phase behavior and solubility in mixed solvents?

- Answer : The Peng-Robinson equation of state accurately models vapor-liquid equilibria for fluorinated ethanes, aiding in solvent selection (e.g., DCM, THF) for recrystallization . COSMO-RS simulations estimate solubility parameters and preferential solvation in polar aprotic solvents. Validate predictions with UV-Vis spectroscopy or dynamic light scattering for colloidal stability .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Answer : Discrepancies often arise from catalyst lot variability (SbCl₃ purity) or HF moisture content . Characterize catalyst batches via XRD and BET surface area analysis . For inconsistent byproducts, use HPLC-TOF to trace trace chlorinated impurities (e.g., 1,1-dichloro derivatives) and optimize Cl₂ quenching steps. Cross-validate with in situ FTIR to monitor reaction progression .

Methodological Notes

- Synthesis : Prioritize flow chemistry for exothermic fluorination steps to enhance heat transfer and scalability .

- Characterization : Pair X-ray crystallography with DFT calculations to resolve stereoelectronic effects of the sulfonamide group .

- Safety : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and storage criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.